Troparil
Description
Troparil (chemical name: (–)-2β-Carbomethoxy-3β-phenyltropane; CAS: 50372-80-0) is a synthetic cocaine analog classified as a dopamine reuptake inhibitor (DRI) with potent pharmacological activity. Its molecular formula is C₁₆H₂₁NO₂, featuring a tropane ring substituted with a phenyl group and a carbomethoxy moiety . Unlike cocaine, this compound lacks an ester bond, replacing it with a non-hydrolyzable carbon-carbon bond, which eliminates local anesthetic properties and prolongs its duration of action .
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOXYLBBHNWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone Synthesis via Robinson Condensation
The Robinson one-pot synthesis remains the cornerstone of tropinone production. Cycloheptanone reacts with methylamine and acetone dicarboxylic acid under controlled acidic conditions (pH 3–5, 60–80°C) to form the tropane ring through sequential condensation and cyclization. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes cyclization |
| Reaction Time | 8–12 hours | Prevents degradation |
| Solvent System | Aqueous ethanol | Enhances solubility |
This method achieves yields of 40–55%, with impurities primarily arising from over-condensation byproducts.
Reduction to Tropine
Tropinone undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C. The reaction selectively produces tropine (endo alcohol) over pseudotropine (exo alcohol) due to steric hindrance from the tropane bridgehead. Catalytic hydrogenation with Raney nickel offers an alternative, though it risks over-reduction.
Esterification and Phenyl Group Introduction
Tropine’s 3β-hydroxyl group is esterified with methyl chloroformate (ClCO₂CH₃) in dichloromethane, yielding 2β-carbomethoxytropane. Subsequent Friedel-Crafts alkylation introduces the phenyl group using benzene and aluminum chloride (AlCl₃). However, this step suffers from poor regioselectivity (∼60% 3β-phenyl product), necessitating chromatographic purification.
Methylecgonidine-Grignard Route: A Streamlined Approach
Methylecgonidine Preparation
Methylecgonidine, an enamine derivative of ecgonine methyl ester, is synthesized via acid-catalyzed dehydration of methylecgonine (derived from cocaine hydrolysis). The reaction employs concentrated HCl at reflux (110°C, 6 hours), achieving 70–75% conversion.
Phenylmagnesium Bromide Addition
Methylecgonidine reacts with phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF) at −20°C. The Grignard reagent attacks the α,β-unsaturated ketone, forming a carbon-carbon bond at the 3β position:
Quenching with ammonium chloride (NH₄Cl) yields the crude product, which is purified via recrystallization (ethanol/water) to 85–90% purity.
Final Esterification
The intermediate’s 2β-carboxyl group is esterified with methanol and thionyl chloride (SOCl₂), producing this compound hydrochloride. This step achieves near-quantitative yields under mild conditions (25°C, 2 hours).
Comparative Analysis of Synthetic Routes
| Parameter | Tropinone Route | Methylecgonidine Route |
|---|---|---|
| Starting Material Cost | Low ($120–150/kg) | High ($600–800/kg) |
| Total Steps | 4 | 3 |
| Overall Yield | 18–22% | 35–40% |
| Stereochemical Control | Moderate | High |
| Scalability | Limited by Robinson step | Industrial feasible |
The methylecgonidine route offers superior efficiency but faces ethical and regulatory hurdles due to its reliance on cocaine-derived precursors.
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from byproducts. A mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) provides baseline separation (retention time: 8.2 minutes). Preparative HPLC scales this process, achieving >99% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 3.72 (s, 3H, OCH₃), 3.55–3.40 (m, 1H, NCH₂).
-
MS (ESI+) : m/z 284.2 [M+H]⁺, consistent with C₁₆H₂₁NO₂.
Challenges and Optimization Strategies
Stereochemical Drift
The tropinone route’s Friedel-Crafts step produces 30–40% 3α-phenyl diastereomers. Chiral auxiliaries like (−)-sparteine improve 3β selectivity to 85% but increase cost.
Grignard Reaction Exotherms
Uncontrolled exotherms during phenylmagnesium bromide addition cause decomposition. Slow addition rates (<0.5 mL/min) and cryogenic conditions (−30°C) suppress side reactions.
Solvent Selection
THF’s low boiling point (66°C) limits reflux-based methods. Substituting 2-methyltetrahydrofuran (2-MeTHF, b.p. 80°C) enhances thermal stability without compromising yield.
Chemical Reactions Analysis
Troparil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dopamine Reuptake Inhibition
Troparil is primarily recognized for its role as a dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft. This action increases dopaminergic signaling, which is crucial for understanding various neurological conditions such as Parkinson's disease and addiction. The compound's ability to enhance dopamine levels makes it a valuable tool in studying dopaminergic pathways and their implications in neurodegenerative diseases and substance use disorders .
Radiolabelled Studies
Radiolabelled forms of this compound, such as tritiated this compound, are utilized in both human and animal studies to map dopamine transporter distribution in the brain. This application is essential for understanding the role of dopamine in various psychiatric and neurological disorders.
Comparison with Other Compounds
This compound has been compared with other phenyltropane derivatives like cocaine and indatraline. Notably, this compound exhibits higher potency as a DRI and has a longer duration of action compared to cocaine. Its reduced cardiotoxicity also makes it a safer alternative for research purposes .
Binding Affinities
This compound's pharmacological profile includes its binding affinities for various transporters:
| Compound | DAT Affinity (nM) | NET Affinity (nM) | SERT Affinity (nM) | Selectivity Ratio (DAT:NET:SERT) |
|---|---|---|---|---|
| This compound | 23 ± 5 | 1962 ± 61 | 920 ± 73 |
Mechanism of Action
The mechanism of action of Troparil involves its interaction with molecular targets in the central nervous system. It is believed to exert its effects by binding to specific receptors and modulating neurotransmitter release. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Key Pharmacological Properties
- Mechanism of Action: Troparil inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with 4–5× greater potency for DAT/NET inhibition compared to cocaine, but weaker SERT inhibition .
- Pharmacokinetics : this compound exhibits a longer half-life and slower clearance than cocaine, attributed to its resistance to esterase-mediated hydrolysis .
- Research Applications : Used in neuroscience to study DAT distribution and as a cocaine substitute in animal models .
- Legal Status : Classified as a Schedule II controlled substance in the U.S. and regulated under the UK Psychoactive Substances Act .
Comparison with Similar Compounds
This compound shares structural and functional similarities with several stimulants and DRIs. Below is a detailed comparison:
Cocaine
Indatraline
Indatraline is a non-selective monoamine reuptake inhibitor studied for cocaine dependency.
RTI-111 (β-CFT)
RTI-111 is a phenyltropane analog like this compound but differs in substituents.
Benocyclidin
A stimulant-like compound with NMDA receptor antagonism (unlike this compound’s pure DRI activity):
- Mechanism : Combines dopamine reuptake inhibition with glutamate modulation .
- Toxicity : Higher neurotoxicity in SY-5Y cell assays compared to this compound .
Research Findings and Clinical Implications
Metabolic Pathways
Q & A
Q. What are the key steps in Troparil synthesis, and how do reaction conditions influence yield and purity?
this compound is synthesized via a reaction between methylecgonidine and phenylmagnesium bromide, forming a phenyltropane structure followed by modifications to achieve the final compound . Critical parameters include maintaining anhydrous conditions, precise temperature control (e.g., −78°C for Grignard reactions), and solvent selection (e.g., tetrahydrofuran). Yield optimization requires strict stoichiometric ratios and purification via column chromatography. Impurities such as unreacted intermediates or stereoisomers can arise from incomplete reactions or side products, necessitating NMR and HPLC validation .
Q. How does this compound’s mechanism of action differ from cocaine in dopamine transporter (DAT) inhibition?
this compound binds to DAT with higher affinity than cocaine due to its non-hydrolyzable C–C bond linking the phenyl group to the tropane ring, preventing enzymatic degradation and prolonging its effects . Unlike cocaine, this compound lacks ester bonds, eliminating local anesthetic properties and reducing cardiotoxicity. Its selectivity for DAT over serotonin transporters (SERT) makes it a cleaner pharmacological tool for studying dopamine pathways .
Q. What experimental models are appropriate for studying this compound’s neurochemical effects?
Radiolabeled [³H]-Troparil is used in autoradiography to map DAT distribution in rodent and primate brains . In vitro assays employ transfected cells (e.g., HEK293 expressing human DAT) to measure reuptake inhibition. Behavioral models, such as locomotor activity tests in rodents, assess stimulant effects. Compliance with NIH guidelines for preclinical studies is critical, including rigorous blinding and statistical power analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DAT binding affinities (Ki) for this compound across studies?
Discrepancies in Ki values (e.g., 2–10 nM variations) may stem from assay conditions, such as buffer composition, temperature, or radioligand purity . Standardization using reference compounds (e.g., WIN 35,428) and validation via saturation binding curves can improve consistency. Meta-analyses should account for species-specific DAT isoforms and methodological differences (e.g., filtration vs. centrifugation in binding assays) .
Q. What strategies optimize in vitro assays for this compound’s DAT inhibition studies?
Use high-specific-activity radioligands (e.g., [³H]-CFT) to minimize nonspecific binding. Include controls for membrane protein concentration (0.5–1.0 µg/µL) and nonspecific binding (e.g., 10 µM mazindol). Kinetic assays with varying this compound concentrations (1–100 nM) and pre-incubation times (15–30 min) can elucidate time-dependent inhibition. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
Q. What metabolic pathways of this compound have been identified, and how do interspecies variations impact preclinical data extrapolation?
this compound undergoes hepatic metabolism via CYP3A4-mediated N-demethylation and hydroxylation in human liver S9 fractions, producing metabolites detectable via HPLC-HRMS/MS. In rats, carboxylesterase-mediated hydrolysis predominates, leading to divergent metabolite profiles . Researchers must validate metabolic stability in species-relevant models (e.g., primary hepatocytes) and use isotopically labeled this compound (e.g., ¹³C) to track metabolic fate .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (solvent batches, humidity) and analytical parameters (HPLC column lot numbers) to ensure reproducibility .
- Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA Schedule II analogs) and institutional approvals for animal studies .
- Statistical Rigor : Use ANOVA with post-hoc corrections for behavioral studies and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
